molecular formula C10H8O3 B8460632 7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde

7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde

Cat. No.: B8460632
M. Wt: 176.17 g/mol
InChI Key: XXXPYUMNOJLCQC-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde is a natural product found in Dictyosporium digitatum with data available.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-hydroxy-2-methyl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-6-4-8-7(5-11)2-3-9(12)10(8)13-6/h2-5,12H,1H3

InChI Key

XXXPYUMNOJLCQC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2O1)O)C=O

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a freshly prepared solution of sodium-4-methyl benzene thiolate (prepared from 42 g of 4-methyl benzene thiol and 14 g of sodium hydroxide) in toluene (700 mL) was added 7-methoxy-2-methylbenzo[b]furan-4-carboxaldehyde (50.0 g) at reflux. Then HMPA (62.0 g) was added slowly and reaction mixture was stirred at the same temperature for 4-5 hr. reaction mixture was then bring to 50-60° C., water (500 mL) was added and layers were separated. The aqueous layer was acidified (pH 4-5). The solid separated was filtered, washed with water (3×200 mL) and dried to get light yellow solid product (44.0 g).
[Compound]
Name
sodium 4-methyl benzene thiolate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
62 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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